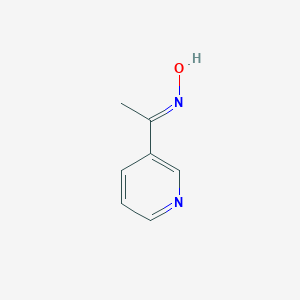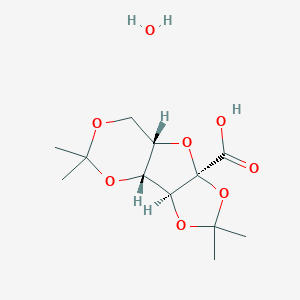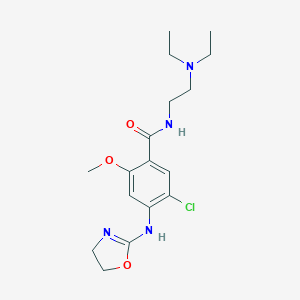
2,5-Dimethoxyphenylboronic acid
Overview
Description
2,5-Dimethoxyphenylboronic acid (2,5-DMPBA) is a boronic acid that is widely used in the synthesis of organic compounds. It has been used in a variety of applications in research, including organic synthesis, biochemistry, and pharmaceuticals. It is also used in the production of pharmaceuticals, such as antifungal, antiviral, and anti-inflammatory drugs. 2,5-DMPBA is a versatile molecule, and its unique properties make it an excellent choice for a variety of applications.
Scientific Research Applications
Synthesis of Ortho-functionalized Arylboronic Acids : This compound is useful for synthesizing a range of ortho-functionalized arylboronic acids and their derivatives, contributing significantly to organic chemistry research (Da̧browski et al., 2007).
Receptor Molecule in Sugar Recognition : It serves as a receptor molecule that can recognize sugar molecules, indicating its potential in developing new sensory systems for sugar molecules (Tsukagoshi & Shinkai, 1991).
Crystal Engineering : The compound acts as a monomeric structure, useful as a building block in crystal engineering (Cyrański et al., 2012).
Photoinitiator in Photocatalytic Hydroxylation : It is used as a photoinitiator for the photocatalytic hydroxylation of arylboronic acids, leading to the production of phenols under mild conditions (Sideri, Voutyritsa, & Kokotos, 2017).
Building Block for Covalent Organic Frameworks : 2,5-Dimethoxyphenylboronic acid is also a key building block for the formation of covalent organic frameworks, highlighting its role in materials science (Faury et al., 2013).
Drug Design and Development : It has been designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Antibacterial Activity : Some derivatives of this compound show antibacterial activity against bacteria like Escherichia coli and Bacillus cereus, suggesting its potential in antimicrobial research (Adamczyk-Woźniak et al., 2021).
Experimental Oncology : Its derivatives are promising for experimental oncology, particularly as antiproliferative and proapoptotic compounds with a cell cycle-specific mode of action (Psurski et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids, including 2,5-dimethoxyphenylboronic acid, are generally known to interact with various biological targets, often through the formation of reversible covalent bonds with proteins, enzymes, or receptors .
Mode of Action
This compound is a boronic acid derivative. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming reaction and is widely used in organic synthesis . The boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction in which it participates can lead to the formation of biologically active compounds, potentially affecting various biochemical pathways .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
It’s worth noting that boronic acids, including this compound, have been reported to exhibit various biological activities, depending on their specific targets and the nature of their interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH (which can affect the state of ionization of the boronic acid), the presence of diols (which can form cyclic boronate esters with boronic acids), and temperature (which can influence reaction rates) .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves the formation of reversible covalent bonds with diols, a characteristic that is exploited in the design of enzyme inhibitors .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with diols, which can lead to the inhibition or activation of enzymes .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2,5-Dimethoxyphenylboronic acid in laboratory settings .
Dosage Effects in Animal Models
No specific studies have been conducted to investigate the dosage effects of this compound in animal models .
Properties
IUPAC Name |
(2,5-dimethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLFNQLIKOGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370233 | |
| Record name | 2,5-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107099-99-0 | |
| Record name | 2,5-Dimethoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 2,5-Dimethoxyphenylboronic acid play in the synthesis of graphite ribbons?
A1: this compound serves as a crucial building block in the multi-step synthesis of graphite ribbons. The research highlights its use in a Suzuki cross-coupling reaction. [] In this reaction, this compound reacts with the aryl halide (compound 2 in the abstract's Scheme 2) in the presence of a palladium catalyst. This reaction forms a biphenyl compound (compound 3), which serves as an intermediate in the synthesis of the target graphite ribbon structure. [] The researchers chose this approach aiming to create a conjugated polymer with increased stability compared to polyacetylene, while retaining desirable electronic and optical properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
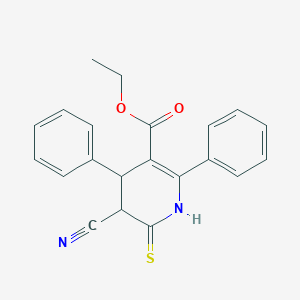
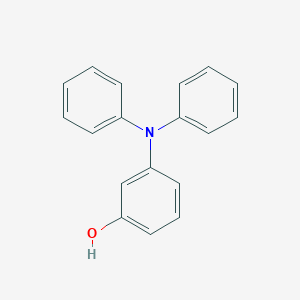
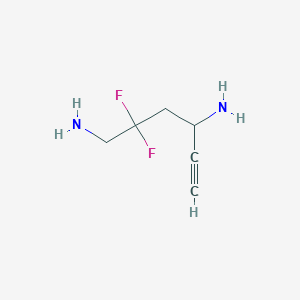
![2-(3-((tert-Butoxycarbonyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid](/img/structure/B10028.png)
![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)

